

A Comparative Analysis of Sodium Percarbonate and Sodium Perborate in Bleaching Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium peroxocarbonate*

Cat. No.: *B081022*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the realm of oxidative bleaching agents, sodium percarbonate and sodium perborate have long been subjects of scientific and industrial interest. Both compounds function as effective sources of active oxygen for bleaching various substrates, from textiles to dental materials. However, their chemical properties, performance under different conditions, and environmental profiles exhibit notable differences. This guide provides an objective, data-driven comparison of sodium percarbonate and sodium perborate to inform researchers and professionals in their selection of bleaching agents.

Executive Summary

Sodium percarbonate is increasingly favored over sodium perborate in many applications due to its superior environmental profile and high bleaching efficacy at lower temperatures.^[1] Sodium percarbonate decomposes into environmentally benign water, oxygen, and sodium carbonate (soda ash).^[2] In contrast, sodium perborate's decomposition releases borates into the environment, which have raised concerns due to their potential for phytotoxicity.^{[3][4][5][6][7]} From a performance standpoint, sodium percarbonate is an effective bleaching agent at lower temperatures, contributing to energy savings, whereas sodium perborate generally requires higher temperatures to achieve optimal bleaching results.^[1]

Chemical Properties and Bleaching Mechanism

Both sodium percarbonate and sodium perborate are perhydrates, meaning they are adducts of a salt with hydrogen peroxide. Their bleaching action stems from the release of hydrogen peroxide when dissolved in water. The hydrogen peroxide, in turn, decomposes to produce reactive oxygen species that oxidize and decolorize chromophores in the target material.

Sodium Percarbonate is an adduct of sodium carbonate and hydrogen peroxide, with the chemical formula $2\text{Na}_2\text{CO}_3 \cdot 3\text{H}_2\text{O}_2$.^{[2][8]} In an aqueous solution, it dissociates into sodium carbonate and hydrogen peroxide.^[9] The sodium carbonate provides an alkaline environment which enhances the bleaching performance by promoting the formation of the perhydroxyl anion (HOO^-), a more potent bleaching species than hydrogen peroxide itself.

Sodium Perborate exists in various forms, with the tetrahydrate ($\text{NaBO}_3 \cdot 4\text{H}_2\text{O}$) being common. Its chemical structure is more complex than that of sodium percarbonate, containing a cyclic perborate anion.^[10] Upon dissolution in water, it hydrolyzes to form hydrogen peroxide and sodium metaborate.^[11] Similar to sodium percarbonate, the bleaching efficacy is dependent on the subsequent decomposition of the released hydrogen peroxide.

Performance Comparison: Experimental Data

The bleaching performance of sodium percarbonate and sodium perborate is influenced by several factors, including temperature, concentration, and pH. The following tables summarize quantitative data from comparative studies.

Table 1: Comparison of Bleaching Efficacy on Pulp

Bleaching Agent	Active Oxygen Content (%)	ISO Brightness (%)	Ink Elimination Ratio (%)	Conditions	Reference
Sodium Percarbonate	1%	55.00	74.31	Without alkaline addition	[11] [12]
Sodium Perborate	-	No additive effect	-	Without alkaline addition	[11] [12]
Hydrogen Peroxide (Control)	1%	54.10	69.12	With 1% Sodium Hydroxide	[12]

This study on the deinking of old news and magazine paper mixtures highlights the superior performance of sodium percarbonate in both brightness gain and ink removal without the need for additional alkali, as compared to sodium perborate under the same conditions.

Table 2: Comparison of Properties in Dental Bleaching

Property	Sodium Percarbonate	Sodium Perborate	Conditions	Reference
Hydrogen Peroxide Equivalent	21.5 - 35.2	21.5 - 35.2	suspension (4:3, wt/wt)	[10]
pH of Aqueous Suspension	10.6	10.3	suspension (4:3, wt/wt)	[10]
Bleaching Effect (ΔL^*)	Less effective than sodium perborate	More effective than sodium percarbonate	On blood-stained human dentin	[10]

In the context of internal tooth bleaching, while both compounds release similar amounts of hydrogen peroxide and create an alkaline environment, sodium perborate demonstrated a better de-staining effect on blood-stained dentin in this particular study.[\[10\]](#)

Environmental Impact

The environmental profiles of these two bleaching agents are a key differentiating factor.

Sodium Percarbonate is considered environmentally friendly as it decomposes into water, oxygen, and sodium carbonate.[\[2\]](#) These decomposition products are non-toxic and readily assimilated into the environment.

Sodium Perborate, on the other hand, releases borates into the environment upon decomposition. While boron is a naturally occurring element and a micronutrient for plants, elevated concentrations in water and soil can be toxic to some plants and aquatic organisms. [\[3\]](#)[\[4\]](#)[\[7\]](#)[\[13\]](#) The environmental risk assessment of borates has led to restrictions on the use of sodium perborate in some regions.

Experimental Protocols

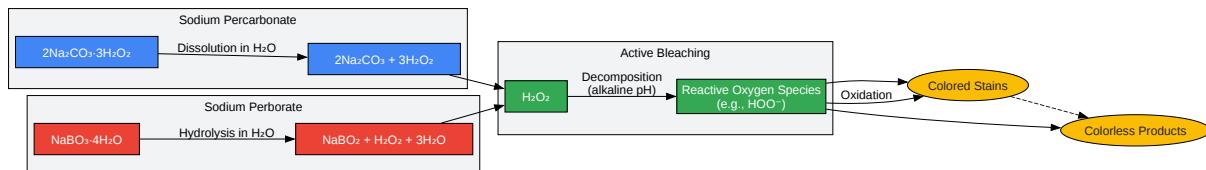
Protocol 1: Evaluation of Bleaching Performance on Cotton Fabric

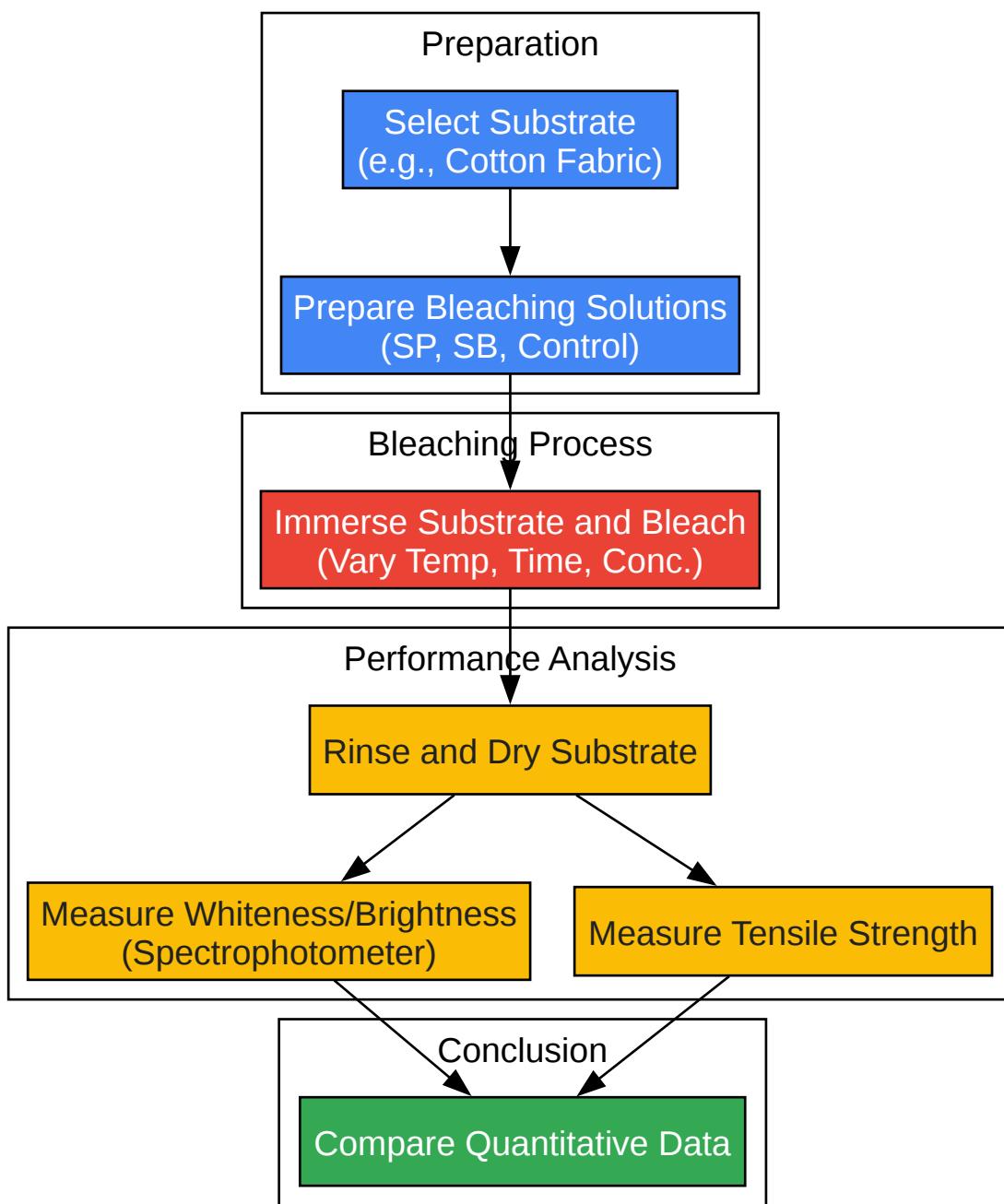
This protocol is based on a study of bleaching cotton fabric with sodium percarbonate.[\[14\]](#)[\[15\]](#)

- Preparation of Bleaching Solution: Prepare bleaching solutions with varying concentrations of sodium percarbonate (e.g., 2, 4, 6, 8 g/L) in deionized water. The pH of the solution should be monitored.
- Fabric Samples: Use standardized, desized, and scoured cotton fabric samples of a specific dimension (e.g., 10 cm x 10 cm).
- Bleaching Process:
 - Immerse the fabric samples in the bleaching solutions at a specified liquor-to-fabric ratio (e.g., 20:1).

- Conduct the bleaching at different temperatures (e.g., 60°C, 70°C, 80°C, 90°C) for various durations (e.g., 30, 60, 90, 120 minutes).
- Maintain constant agitation during the bleaching process.
- Post-Bleaching Treatment:
 - After the specified bleaching time, remove the fabric samples and rinse them thoroughly with hot and then cold deionized water until the rinse water is neutral.
 - Air-dry the samples at room temperature.
- Performance Evaluation:
 - Whiteness Index: Measure the whiteness index of the bleached and unbleached fabric samples using a spectrophotometer according to a standard method (e.g., CIE Whiteness Index, ISO 105-J02).[\[16\]](#)
 - Tensile Strength: Determine the tensile strength of the fabric samples according to a standard method (e.g., ASTM D5034) to assess any fabric damage.

Protocol 2: Comparative Bleaching of Pulp


This protocol is adapted from a study comparing bleaching agents for deinking of waste paper.
[\[11\]](#)


- Pulp Preparation: Prepare a standardized pulp suspension from a mixture of old newspapers and magazines in water.
- Bleaching Agent Addition:
 - For each experiment, add a specific amount of the bleaching agent (sodium percarbonate, sodium perborate, or hydrogen peroxide) to the pulp suspension, calculated based on the desired active oxygen content (e.g., 1%).
 - For control experiments with hydrogen peroxide, add an alkali like sodium hydroxide (e.g., 1%) to activate the bleaching. For sodium percarbonate and sodium perborate, experiments can be run with and without added alkali.

- Pulping and Bleaching:
 - Conduct the pulping and bleaching process in a laboratory pulper at a specific temperature (e.g., 70-80°C) for a set duration.
- Handsheet Formation: After pulping, form standardized handsheets from the pulp slurry.
- Performance Evaluation:
 - ISO Brightness: Measure the ISO brightness of the handsheets using a brightness tester according to ISO 2470.
 - Ink Elimination: Quantify the ink elimination ratio by image analysis or other standard methods.

Visualizing the Bleaching Pathways

The following diagrams illustrate the chemical decomposition pathways and the experimental workflow for comparing the bleaching agents.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What are the differences between sodium perborate and sodium percarbonate? [jameschem.com]
- 2. Why B2B Buyers Prefer Sodium Percarbonate Over Traditional Bleaches [finicecleaning.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. A review of boron effects in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. epa.gov [epa.gov]
- 7. king-boron.com [king-boron.com]
- 8. stppgroup.com [stppgroup.com]
- 9. Sodium percarbonate - Wikipedia [en.wikipedia.org]
- 10. Frontiers | In vitro and ex vivo comparison of reactive oxygen-releasing granules for internal tooth bleaching [frontiersin.org]
- 11. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Boron [greenfacts.org]
- 14. Study on Bleaching Technology of Cotton Fabric with Sodium Percarbonate | MATEC Web of Conferences [matec-conferences.org]
- 15. matec-conferences.org [matec-conferences.org]
- 16. Iso Textile Standards | PDF | Textiles | Nonwoven Fabric [scribd.com]
- To cite this document: BenchChem. [A Comparative Analysis of Sodium Percarbonate and Sodium Perborate in Bleaching Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081022#comparative-analysis-of-sodium-percarbonate-and-sodium-perborate-in-bleaching]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com